molecular formula C15H21ClN2O2 B1454572 N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide CAS No. 1169699-63-1

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide

Cat. No.: B1454572
CAS No.: 1169699-63-1
M. Wt: 296.79 g/mol
InChI Key: VDHCIQOLNNSELU-UHFFFAOYSA-N
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Description

The compound “N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, roxatidine derivatives were synthesized using a similar compound as a key intermediate (Cheng Mao-sheng, 2008).
  • Structural Confirmation : These derivatives' structures were often confirmed using techniques like 1H NMR, IR, and MS, demonstrating the compound's utility in complex chemical syntheses.

Pharmacological Studies

  • Receptor Binding Properties : A series of compounds including N-(1-benzylpiperidin-4-yl)arylacetamides were evaluated for their binding properties to σ1 and σ2 receptors (Yun-Sheng Huang et al., 2001).
  • Anticonvulsant Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for anticonvulsant activity, using models like PTZ-induced seizures in mice (Wassim El Kayal et al., 2022).

Agricultural Applications

  • Herbicidal Activity : Certain chloroacetamides, including derivatives of this compound, have been synthesized and found to be active against upland weeds (H. Okamoto et al., 1991).

Biochemical Research

  • Ligand-Protein Interactions : The compound's analogs have been studied for their interactions with proteins like Cyclooxygenase 1 (COX1), aiding in understanding ligand binding affinity and molecular docking (Y. Mary et al., 2020).

Novel Therapeutic Applications

  • Anti-inflammatory Properties : Some derivatives have been identified with significant anti-inflammatory properties in vivo (R. Smits et al., 2008).

Material Science and Chemistry

  • Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs of the compound have been studied for their potential in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection properties (Y. Mary et al., 2020).

Other Relevant Applications

  • Antimicrobial and Cytotoxic Activities : Some derivatives have shown notable antibacterial and cytotoxic activities in vitro (M. Noolvi et al., 2014).
  • Anti-inflammatory Activity : Novel derivatives have been synthesized with demonstrated anti-inflammatory activity (K. Sunder et al., 2013).

Properties

IUPAC Name

N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-10-14(19)17-12-15(20)6-8-18(9-7-15)11-13-4-2-1-3-5-13/h1-5,20H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHCIQOLNNSELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC(=O)CCl)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680545
Record name N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169699-63-1
Record name N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 397 (39.7 g, 180 mmol) in dichloromethane (350 mL) was added triethylamine (50.0 mL, 359 mmol), followed by dropwise addition of chloroacetyl chloride (16.5 mL, 207 mmol) over 15 minutes. The resulting solution was stirred at room temperature for 1.25 hours. The crude mixture was diluted with DCM and water, and extracted with DCM twice. The combined organics were dried over Na2SO4 and concentrated in vacuo to give compound 398 (41.9 g, 78%). LCMS-ESI (POS), M/Z, M+1: Found 297.1, Calculated 297.1.
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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